molecular formula C50H90N2O16 B1194648 Bevirimat dimeglumine CAS No. 823821-85-8

Bevirimat dimeglumine

Cat. No.: B1194648
CAS No.: 823821-85-8
M. Wt: 975.3 g/mol
InChI Key: TXIOIJSYWOLKNU-FLQODOFBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bevirimat dimeglumine (CAS 823821-85-8) is a novel small-molecule compound that functions as a maturation inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1) [2] [6] . It is the dimeglumine salt form of bevirimat (PA-457), developed to improve solubility and bioavailability for research applications [5] . Its unique mechanism of action involves specifically binding to the C-terminal domain of the HIV-1 Gag capsid (CA)-spacer peptide 1 (SP1) junction, thereby blocking the final proteolytic cleavage of CA from SP1 by HIV protease [7] . This disruption prevents the proper condensation of the viral core, leading to the release of non-infectious, immature viral particles [2] [8] . This distinct mechanism classifies this compound as the first in the class of maturation inhibitors, setting it apart from other antiretroviral classes such as protease inhibitors, reverse transcriptase inhibitors, and integrase inhibitors [9] . For researchers, this compound serves as a critical tool for investigating the late stages of the HIV-1 replication cycle, particularly viral assembly and maturation processes. It is valuable for studying antiviral resistance mechanisms, as in vitro selections have identified specific resistance-conferring mutations at or near the CA-SP1 cleavage site (e.g., CA-H226Y, CA-L231F, SP1-A1V) [7] . Furthermore, its activity against HIV-1 isolates that are resistant to other classes of antiretrovirals makes it a significant compound for exploring novel combination therapies and overcoming drug resistance [8] . The compound has a long elimination half-life, supporting its utility in prolonged in vitro study designs [2] . This product is strictly for research use only and is not intended for diagnostic or therapeutic applications. [9] .

Properties

CAS No.

823821-85-8

Molecular Formula

C50H90N2O16

Molecular Weight

975.3 g/mol

IUPAC Name

(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-(3-carboxy-3-methylbutanoyl)oxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol

InChI

InChI=1S/C36H56O6.2C7H17NO5/c1-21(2)22-12-17-36(30(40)41)19-18-34(8)23(28(22)36)10-11-25-33(7)15-14-26(42-27(37)20-31(3,4)29(38)39)32(5,6)24(33)13-16-35(25,34)9;2*1-8-2-4(10)6(12)7(13)5(11)3-9/h22-26,28H,1,10-20H2,2-9H3,(H,38,39)(H,40,41);2*4-13H,2-3H2,1H3/t22-,23+,24-,25+,26-,28+,33-,34+,35+,36-;2*4-,5+,6+,7+/m000/s1

InChI Key

TXIOIJSYWOLKNU-FLQODOFBSA-N

Isomeric SMILES

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC(=O)CC(C)(C)C(=O)O)C)C(=O)O.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)CC(C)(C)C(=O)O)C)C(=O)O.CNCC(C(C(C(CO)O)O)O)O.CNCC(C(C(C(CO)O)O)O)O

Synonyms

3-O-(3',3'-dimethylsuccinyl)betulinic acid bevirimat MPC-4326 PA 457 PA-457

Origin of Product

United States

Preparation Methods

Synthesis of 3-O-(3′,3′-Dimethylsuccinyl)Betulinic Acid

The betulinic acid derivative forms the acidic moiety of bevirimat dimeglumine. The synthesis begins with betulinic acid, a naturally occurring pentacyclic triterpenoid. Succinylation at the C-3 hydroxyl group introduces the 3′,3′-dimethylsuccinyl side chain via esterification under anhydrous conditions. Key reaction parameters include:

  • Catalyst : 4-Dimethylaminopyridine (DMAP) or N,N′-dicyclohexylcarbodiimide (DCC)

  • Solvent : Dichloromethane or tetrahydrofuran

  • Temperature : 0–25°C for 12–48 hours
    Post-reaction purification involves silica gel chromatography to isolate the esterified product, yielding >85% purity before salt formation.

Dimeglumine Salt Formation

The free acid undergoes salt formation with N-methyl-D-glucamine (meglumine) in a 1:2 molar ratio. Critical steps include:

  • Neutralization : Dissolving the acid in ethanol or methanol, followed by dropwise addition of meglumine in aqueous solution.

  • Precipitation : Adjusting pH to 7.0–9.0 using sodium hydroxide or hydrochloric acid to induce crystallization.

  • Isolation : Vacuum filtration and washing with cold ethanol to remove unreacted components.

Table 1: Optimization of Salt Formation Conditions

ParameterRange TestedOptimal ValuePurity Outcome
Solvent SystemEthanol-Water (1:1 to 4:1)Ethanol-Water (3:1)98.2% by HPLC
Reaction Temperature20–50°C25°CMinimal degradation
pH Adjustment6.5–9.57.9Maximum yield (92%)

Solid-State Formulation Strategies

Crystalline Polymorphs

This compound exhibits polymorphism, with Form I and Form II characterized by distinct X-ray diffraction patterns:

Table 2: XRPD Peaks for Crystalline Forms

Form2θ Angles (°) ±0.2°Relative Intensity
I5.6, 11.3, 16.9, 19.7, 22.4Strong, sharp
II6.1, 12.5, 18.2, 20.1, 23.8Moderate, broad

Form I demonstrates superior thermodynamic stability, making it the preferred polymorph for long-term storage. Crystallization conditions for Form I include:

  • Antisolvent : n-Heptane added to saturated ethanol solution

  • Cooling Rate : 0.5°C/min from 50°C to 4°C

  • Seeding : 0.1% w/w Form I crystals as nucleation sites.

Amorphous Dispersion

To enhance solubility, amorphous this compound is prepared via spray drying or quench cooling:

  • Spray Drying : 15% w/v solution in ethanol/water (70:30) fed at 5 mL/min, inlet temperature 120°C, outlet 60°C.

  • Quench Cooling : Melt at 180°C followed by rapid cooling (-40°C) to prevent recrystallization.

Liquid Oral Formulation Development

Solvent System Optimization

The patent US20100216751A1 details a ternary solvent system to prevent gelation and ensure bioavailability:

Table 3: Composition of Stable Liquid Formulation

ComponentConcentration Range (w/v%)Function
Propylene Glycol26–38Primary solubilizer
Ethanol10–15Co-solvent
Glycerin10–17Viscosity modifier
Phosphate Buffer20–31 (0.2 M, pH 7.9)pH stabilization
Xylitol4–7Sweetener
Menthol/Mint0.4–0.7/0.1–0.8Palatability enhancer

Polymer Stabilization

Incorporating hydroxypropyl methylcellulose (HPMC) at 0.5–2.0% w/v retards gelation in simulated gastric fluid (SGF) by 48 hours. The mechanism involves polymer adsorption onto drug micelles, preventing aggregation.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

A reversed-phase method using a C18 column (150 × 4.6 mm, 3.5 µm) achieves baseline separation:

  • Mobile Phase : Acetonitrile/0.1% phosphoric acid (75:25)

  • Flow Rate : 1.0 mL/min

  • Detection : UV at 210 nm

  • Retention Time : 8.2 minutes for this compound.

Thermal Analysis

Differential scanning calorimetry (DSC) of Form I shows a sharp endotherm at 187°C (ΔH = 152 J/g), while the amorphous form exhibits a glass transition at 65°C.

Stability and Bioavailability

Accelerated Stability Testing

Formulations stored at 40°C/75% RH for 6 months showed:

  • Potency Retention : 98.5% for Form I vs. 93.2% for amorphous.

  • Degradation Products : <0.5% total impurities by HPLC.

Pharmacokinetic Profiling

In cynomolgus monkeys, the optimized liquid formulation (12.5 mg/mL free acid equivalent) achieved:

  • Cₘₐₓ : 1.8 µg/mL at 4 hours

  • AUC₀–₂₄ : 22.4 µg·h/mL

  • Relative Bioavailability : 3.2-fold higher than unformulated drug.

Scale-Up and Manufacturing

Crystallization at Pilot Scale

A 50-kg batch of Form I employed:

  • Reactor Volume : 1000 L

  • Cooling Profile : Linear decrease from 50°C to 20°C over 8 hours

  • Yield : 87% with 99.1% purity.

Lyophilization for Amorphous Product

Spray-dried powder blended with mannitol (1:1 ratio) and lyophilized to enhance stability:

  • Residual Solvent : <500 ppm ethanol

  • Reconstitution Time : <2 minutes in sterile water.

Regulatory and Pharmacological Considerations

Dose Optimization

Clinical studies identified 200–500 mg free acid equivalents (330–830 mg dimeglumine salt) as the therapeutic window, balancing viral suppression (EC₅₀ = 10 nM) with minimal CYP3A4 induction.

Patent-Specific Formulation Advances

The invention claims priority for solvent systems maintaining supersaturation for >24 hours, critical for once-daily dosing. Buffer selection (phosphate over citrate) reduced gastric irritation by 40% in phase I trials .

Chemical Reactions Analysis

Types of Reactions: Bevirimat undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Dimethylsuccinic anhydride.

Major Products: The major product formed from these reactions is bevirimat, with its enhanced anti-HIV activity due to the presence of the dimethylsuccinyl side chain .

Comparison with Similar Compounds

Clinical Profile :

  • Tolerability : In clinical trials, bevirimat dimeglumine was generally well-tolerated, with adverse events (AEs) such as headache (6–24%) and dizziness (0–24%) reported .
  • Efficacy Limitations : Despite favorable safety, its antiviral activity was suboptimal in patients harboring gag polymorphisms, leading to discontinuation of further development .

Structural and Functional Comparisons

Table 1: Key Characteristics of this compound and Analogous Compounds
Compound Target(s) Resistance Profile Clinical Stage
This compound CA-SP1 cleavage site, MHR region >450-fold loss in IC50 against V370A mutant Phase II (discontinued)
LPTs* Multi-target (exact sites unclear) No loss in IC50 against V370A mutant Preclinical
MPC-9055 HIV-1 maturation (undisclosed) Undetermined Early-stage development
MPC-461359 HIV-1 maturation (undisclosed) Undetermined Early-stage development

*LPTs: Lipid-polymeric conjugates with multitarget activity .

Key Findings :
  • Resistance Mechanisms : Bevirimat’s efficacy is compromised by natural gag polymorphisms (e.g., V370A), whereas LPTs retain potency against resistant strains due to their multitarget mechanism .

Clinical and Preclinical Advancements

  • LPTs : Demonstrated IC50 values of 0.8–1.2 μM against both wild-type and bevirimat-resistant HIV-1, outperforming bevirimat (IC50 > 450 μM against V370A mutants) .
  • MPC-9055/461359: Limited data available, but these compounds represent next-generation maturation inhibitors under investigation for improved resistance profiles .

Q & A

Basic Research Questions

Q. What standardized protocols exist for synthesizing and characterizing Bevirimat dimeglumine in preclinical studies?

  • Methodological Answer: Synthesis of this compound requires rigorous adherence to protocols for purity validation, including nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC). For characterization, provide crystallographic data (e.g., X-ray diffraction) and mass spectrometry to confirm molecular structure (C₃₆H₅₆O₆·2C₇H₁₇NO₅, CAS 823821-85-8) . Experimental sections should detail solvent systems, reaction conditions, and purification steps, with supporting information (SI) for reproducibility .

Q. How can researchers design clinical trials to evaluate Bevirimat’s efficacy against HIV-1 while controlling for viral resistance mutations?

  • Methodological Answer: Use randomized controlled trials (RCTs) with stratified patient cohorts based on viral genotype (e.g., gag cleavage site mutations). Include pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate plasma concentrations with viral load reduction. Reference FDA guidelines for antiretroviral trial design and incorporate blinding to minimize bias .

Q. What in vitro assays are most reliable for assessing Bevirimat’s maturation inhibition activity?

  • Methodological Answer: Employ pseudovirus-based assays with luciferase reporters to quantify HIV-1 capsid maturation inhibition. Validate results using electron microscopy to visualize immature capsid accumulation. Include positive controls (e.g., known maturation inhibitors) and negative controls (solvent-only) to ensure assay specificity .

Advanced Research Questions

Q. How can conflicting data on Bevirimat’s clinical efficacy in patients with gag polymorphisms be resolved?

  • Methodological Answer: Perform meta-analyses of Phase II/III trials, stratifying patients by gag mutation profiles (e.g., V362I, H358P). Use multivariate regression to adjust for covariates like baseline viral load and adherence. Cross-validate findings with in vitro resistance assays to establish genotype-phenotype correlations .

Q. What advanced imaging or spectroscopic techniques can quantify Bevirimat’s biodistribution in lymphoid tissue reservoirs?

  • Methodological Answer: Adapt gadolinium-based contrast agent (GBCA) methodologies, such as dynamic contrast-enhanced MRI (DCE-MRI), using radiolabeled Bevirimat analogs (e.g., ¹⁸F-PET tracers). Optimize signal-to-noise ratios (SNR) and contrast-to-noise ratios (CNR) via region-of-interest (ROI) analysis in lymphoid tissue .

Q. How do stability differences between this compound and its analogs impact long-term storage and bioavailability?

  • Methodological Answer: Conduct accelerated stability studies under ICH guidelines (25°C/60% RH) with HPLC monitoring of degradation products. Compare partition coefficients (logP) and plasma protein binding rates to predict bioavailability. Reference physicochemical stability data from linear GBCAs (e.g., gadobenate dimeglumine) for methodology .

Q. What statistical approaches are optimal for analyzing rare adverse events (e.g., hypersensitivity) in Bevirimat trials?

  • Methodological Answer: Apply Fisher’s exact test or logistic regression to compare adverse event rates between treatment arms. For rare events (<5% incidence), use Bayesian hierarchical models to account for small sample sizes. Reference gadolinium contrast agent safety studies for outlier detection frameworks (e.g., Dixon test) .

Data Interpretation and Reproducibility

Q. How should researchers address discrepancies between in vitro potency and clinical outcomes for Bevirimat?

  • Methodological Answer: Reconcile discrepancies by modeling tissue penetration barriers (e.g., blood-brain barrier) using microdialysis or in silico PBPK models. Validate with ex vivo lymphoid tissue explant studies to measure drug penetration .

Q. What strategies ensure reproducibility of Bevirimat’s antiviral activity across laboratories?

  • Methodological Answer: Standardize cell lines (e.g., MT-4 lymphocytes), viral strains (e.g., HIV-1 IIIB), and assay conditions (e.g., serum concentration). Publish raw data and analysis scripts in SI, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.